molecular formula C19H15N3O3S B2944834 N-((2-(furan-2-yl)pyridin-4-yl)methyl)quinoline-8-sulfonamide CAS No. 2034440-76-9

N-((2-(furan-2-yl)pyridin-4-yl)methyl)quinoline-8-sulfonamide

Cat. No.: B2944834
CAS No.: 2034440-76-9
M. Wt: 365.41
InChI Key: FSSPMZPDCJWDEH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of similar compounds suggests that they can form a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, quinoline derivatives have been known to undergo various reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation .

Scientific Research Applications

Synthesis and Biological Activity

Research has shown that sulfonamide-based hybrids, including compounds structurally related to N-((2-(furan-2-yl)pyridin-4-yl)methyl)quinoline-8-sulfonamide, exhibit a broad spectrum of biological activities. These activities range from antimicrobial to anticancer properties, with specific attention given to the synthesis and evaluation of these compounds for their potential therapeutic applications. For instance, the synthesis of quinoline clubbed with sulfonamide moiety has been studied for its antimicrobial potential, indicating significant activity against Gram-positive bacteria (Reihane Ghomashi et al., 2022). Moreover, the modification of quinoline N-oxides with sulfonyl hydrazides under mild conditions has been explored, showcasing the versatility of sulfonylation methods in creating compounds with potential therapeutic benefits (Yuan Su et al., 2016).

Anticancer Research

The sulfonamide moiety in compounds like this compound is of particular interest in anticancer research. Studies have demonstrated that sulfonamides possess substantial antitumor activity, both in vitro and in vivo. The anticancer mechanism is often attributed to the inhibition of carbonic anhydrase isozymes, a feature that has guided the synthesis of novel quinoline derivatives bearing a sulfonamide moiety. These compounds have been evaluated for their in vitro anticancer activity, showing promising results against cancer cell lines (M. Ghorab et al., 2010). This underscores the potential of such compounds in the development of new anticancer agents.

Anti-inflammatory Applications

Beyond their antimicrobial and anticancer properties, sulfonamide derivatives, including those related to this compound, have been explored for their anti-inflammatory potential. The synthesis and evaluation of sulfonamide and sulphonyl ester derivatives of quinolines have shown promising anti-inflammatory activity, further highlighting the therapeutic versatility of these compounds (B. Bano et al., 2020).

Properties

IUPAC Name

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]quinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c23-26(24,18-7-1-4-15-5-2-9-21-19(15)18)22-13-14-8-10-20-16(12-14)17-6-3-11-25-17/h1-12,22H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSPMZPDCJWDEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)NCC3=CC(=NC=C3)C4=CC=CO4)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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